N-[(2-methoxyadamantan-2-yl)methyl]-2-methylbenzamide
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Overview
Description
This compound works by antagonizing NMDA (N-methyl-D-aspartate) receptors in the brain, which helps to reduce the abnormal activity of glutamate, a neurotransmitter involved in brain cell death.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-[(2-methoxyadamantan-2-yl)methyl]-2-methylbenzamide can be synthesized through a multi-step process. The synthesis begins with the reaction of 1,3-dimethyladamantane with formaldehyde, followed by the addition of benzylamine. The resulting compound is then reacted with methoxybenzoyl chloride to produce the final product. The purity and identity of the compound can be confirmed using techniques such as infrared spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving the use of automated reactors and advanced purification techniques such as crystallization and distillation.
Chemical Reactions Analysis
Types of Reactions
N-[(2-methoxyadamantan-2-yl)methyl]-2-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .
Scientific Research Applications
N-[(2-methoxyadamantan-2-yl)methyl]-2-methylbenzamide has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying the reactivity of adamantane derivatives.
Biology: Investigated for its neuroprotective properties and its role in modulating neurotransmitter activity.
Medicine: Primarily used in the treatment of Alzheimer’s disease and Parkinson’s disease.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
Mechanism of Action
The mechanism of action of N-[(2-methoxyadamantan-2-yl)methyl]-2-methylbenzamide involves the antagonism of NMDA receptors in the brain. By blocking these receptors, the compound helps to decrease the excessive release of glutamate, which can lead to neuronal damage and death. This action helps to protect brain cells and improve cognitive function in patients with neurological disorders.
Comparison with Similar Compounds
Similar Compounds
Amantadine: An antiviral and antiparkinsonian drug that shares a similar adamantane structure.
Rimantadine: Another antiviral drug with a similar mechanism of action.
Ketamine: An NMDA receptor antagonist used as an anesthetic and for treating depression
Uniqueness
N-[(2-methoxyadamantan-2-yl)methyl]-2-methylbenzamide is unique due to its specific structure, which allows it to effectively block NMDA receptors without the side effects commonly associated with other NMDA antagonists. Its neuroprotective properties and ability to improve cognitive function make it a valuable compound in the treatment of neurological disorders.
Properties
IUPAC Name |
N-[(2-methoxy-2-adamantyl)methyl]-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO2/c1-13-5-3-4-6-18(13)19(22)21-12-20(23-2)16-8-14-7-15(10-16)11-17(20)9-14/h3-6,14-17H,7-12H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCNRNTYZNDGYJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC2(C3CC4CC(C3)CC2C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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